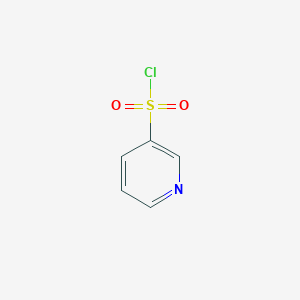

Pyridine-3-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRNYKLYADJTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936483 | |

| Record name | Pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16133-25-8 | |

| Record name | 3-Pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridine-3-sulfonyl Chloride: A Cornerstone in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Pyridine-3-sulfonyl chloride (CAS No: 16133-25-8) has emerged as a chemical intermediate of paramount importance in the landscape of pharmaceutical research and development.[1] Its role as a versatile and potent sulfonylation reagent makes it an indispensable tool for medicinal chemists.[2] This guide provides a comprehensive overview of its applications, synthesis, experimental protocols, and significance in the creation of modern therapeutics, with a focus on its pivotal role in the development of novel acid-blocking medications.[1][3]

Core Functionality and Applications

This compound's primary function is to introduce the pyridine-3-sulfonyl moiety into target molecules, a process known as sulfonylation.[1] This chemical transformation is fundamental for synthesizing a wide array of derivatives, including sulfonamides and sulfonate esters, which are prevalent in many biologically active compounds.[2] The incorporation of this specific sulfonyl group can dramatically alter a compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2][4]

Its most notable application is as a key building block in the synthesis of Vonoprazan (TAK-438), a novel, orally active potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[3][5][6] It is also a crucial raw material for the synthesis of Flunaprazan, another drug in the same class.[7] The pyridine-sulfonyl structure established by this reagent is fundamental to the therapeutic efficacy of these drugs.[3]

Key Reactions in Pharmaceutical Synthesis

The reactivity of the sulfonyl chloride group (-SO₂Cl) allows for straightforward reactions with nucleophiles like amines and alcohols.

-

Sulfonamide Formation: The most common application involves the reaction of this compound with primary or secondary amines to form stable sulfonamide linkages (-SO₂-NRR'). This reaction is a cornerstone of medicinal chemistry for creating bioisosteres of amides with improved metabolic stability.[4]

-

Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters (-SO₂-OR). These can be final products or act as reactive intermediates for further transformations.[2]

The general workflow for these key reactions can be visualized as follows:

Synthesis of this compound

The availability of high-purity this compound is critical for pharmaceutical manufacturing.[8] Several synthetic methods are employed for its industrial production. The two primary routes start from either 3-aminopyridine or pyridine-3-sulfonic acid.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 16133-25-8 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

In-Depth Technical Guide: The Mechanism of Action of Pyridine-3-Sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-sulfonyl chloride is a versatile reagent and a key building block in modern medicinal chemistry and drug development. Its strategic importance lies in its ability to act as a potent electrophilic sulfonylating agent, enabling the introduction of the pyridine-3-sulfonyl moiety into a diverse range of molecules. This modification can significantly alter the physicochemical and pharmacological properties of a compound, making it an indispensable tool for lead optimization and the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its chemical reactivity, role in pharmaceutical synthesis, and potential biological interactions.

Core Mechanism of Action: Electrophilic Sulfonylation

The primary mechanism of action of this compound is centered around the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This electrophilicity is driven by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, as well as the pyridine ring. This renders the sulfur atom susceptible to nucleophilic attack by a wide range of nucleophiles.

The general reaction mechanism proceeds via a nucleophilic substitution pathway, typically following an Sₙ2-like mechanism at the sulfur center. A nucleophile (Nu:) attacks the electrophilic sulfur atom, leading to the formation of a transient pentacoordinate intermediate or a transition state. Subsequently, the chloride ion, being a good leaving group, is displaced, resulting in the formation of a stable sulfonamide, sulfonate ester, or other sulfonyl derivative. The efficiency and selectivity of these reactions are key to its widespread adoption in organic synthesis.[1][2]

Reaction with Nucleophiles

This compound readily reacts with various nucleophiles, including:

-

Amines: Primary and secondary amines react to form stable sulfonamides. This is one of the most common and crucial reactions in drug synthesis, as the sulfonamide functional group is a key pharmacophore in many therapeutic agents. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Alcohols and Phenols: Alcohols and phenols react to form sulfonate esters. This transformation can be used to modify the solubility and bioavailability of drug candidates.

-

Hydrazine: Reaction with hydrazine yields the corresponding sulfonyl hydrazide, which can serve as a precursor for the synthesis of various heterocyclic compounds.

-

Azide Ions: Nucleophilic substitution with sodium azide produces pyridine-3-sulfonyl azide, a versatile intermediate for click chemistry and the synthesis of nitrogen-containing heterocycles.

Role in Pharmaceutical Synthesis: The Case of Vonoprazan

A prominent example showcasing the critical role of this compound is in the synthesis of Vonoprazan (TAK-438) , a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders. This compound is a key intermediate in the manufacturing process of this important drug.[3]

The synthesis of Vonoprazan involves the sulfonylation of a pyrrole derivative with this compound. This reaction is a crucial step in building the final drug molecule, highlighting the reagent's importance in modern pharmaceutical production.[3]

Experimental Protocol: Synthesis of a Vonoprazan Intermediate using this compound

The following is a generalized experimental protocol for the sulfonylation step in the synthesis of a Vonoprazan intermediate, based on information from synthetic chemistry literature. This is for informational purposes only and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Materials:

-

5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (starting material)

-

This compound

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Quenching solution (e.g., saturated ammonium chloride solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in the anhydrous aprotic solvent in a flame-dried reaction flask equipped with a magnetic stirrer.

-

Deprotonation: Cool the solution in an ice bath (0 °C). Carefully add the base (e.g., sodium hydride) portion-wise to the solution. Stir the mixture at 0 °C for a specified time to allow for the deprotonation of the pyrrole nitrogen.

-

Sulfonylation: In a separate flask, dissolve this compound in the anhydrous aprotic solvent. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with the extraction solvent. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over the drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde.

Diagram: Synthesis of Vonoprazan Intermediate

Caption: Sulfonylation step in the synthesis of a key Vonoprazan intermediate.

Biological Interactions: Cytochrome P450 Inhibition

While primarily a synthetic reagent, the pyridine moiety in this compound and its derivatives raises the possibility of interactions with biological targets, such as cytochrome P450 (CYP) enzymes. CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetic profile and potentially leading to adverse effects.

Several pyridine-containing compounds are known to be inhibitors of CYP enzymes. The nitrogen atom in the pyridine ring can coordinate with the heme iron of the CYP enzyme, leading to reversible or irreversible inhibition.

At present, there is a lack of publicly available, specific quantitative data (e.g., IC₅₀ or Kᵢ values) for the direct inhibition of cytochrome P450 enzymes by this compound itself. However, given its reactive nature, it is plausible that it could act as an irreversible inhibitor by covalently modifying the enzyme. For any drug candidate synthesized using this compound, a thorough evaluation of its CYP inhibition profile is a critical step in preclinical development.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

The following is a generalized protocol for assessing the inhibitory potential of a compound, such as a derivative of this compound, on major human CYP isoforms using human liver microsomes.[4][5][6]

Materials:

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)

-

Positive control inhibitors for each CYP isoform

-

Acetonitrile or methanol (for quenching the reaction)

-

Internal standard

Procedure:

-

Preparation: Prepare working solutions of the test compound, probe substrates, and positive controls in the appropriate solvent.

-

Incubation Mixture: In a microcentrifuge tube or a 96-well plate, prepare an incubation mixture containing phosphate buffer, human liver microsomes, and the test compound at various concentrations (or a positive control inhibitor).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the test compound to interact with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a suitable dose-response model.

Diagram: Cytochrome P450 Inhibition Assay Workflow

Caption: General workflow for an in vitro cytochrome P450 inhibition assay.

Potential Effects on Cellular Signaling Pathways

The introduction of the pyridine-3-sulfonyl group can significantly impact the biological activity of a molecule, potentially leading to interactions with various cellular signaling pathways. While there is no direct evidence in the reviewed literature of this compound itself modulating specific signaling pathways, its derivatives, as drug molecules, are designed to do so.

For instance, many kinase inhibitors, which target signaling pathways like MAPK and PI3K/AKT, contain sulfonamide moieties. The physicochemical properties imparted by the pyridine-3-sulfonyl group, such as hydrogen bonding capacity and conformational rigidity, can influence the binding affinity and selectivity of a drug for its target protein within a signaling cascade.

Further research is required to elucidate any direct effects of this compound or its simpler derivatives on cellular signaling. Standard cellular assays, such as reporter gene assays for transcription factor activity (e.g., NF-κB) or western blotting for the phosphorylation status of key signaling proteins (e.g., ERK, Akt), could be employed to investigate such effects.

Quantitative Data Summary

A comprehensive search of the scientific literature did not yield specific quantitative data on the reaction kinetics of this compound with a broad range of nucleophiles or its specific inhibitory constants (IC₅₀ or Kᵢ) against cytochrome P450 enzymes. The available data primarily focuses on its application in chemical synthesis, with yields of reactions being the most commonly reported quantitative measure.

| Data Type | Value | Remarks |

| Reaction Kinetics | Not Available | The reactivity is generally described as high for a sulfonyl chloride, but specific rate constants are not reported. |

| Cytochrome P450 Inhibition (IC₅₀/Kᵢ) | Not Available | While pyridine-containing compounds can be CYP inhibitors, specific data for this compound is not available. |

Conclusion

This compound is a powerful and versatile electrophilic reagent with a well-established mechanism of action centered on nucleophilic substitution at the sulfonyl sulfur. Its primary role in the pharmaceutical industry is as a critical building block for the synthesis of complex drug molecules, exemplified by its use in the production of Vonoprazan. While its direct biological effects are not extensively characterized, the potential for interaction with biological targets such as cytochrome P450 enzymes necessitates careful evaluation of any new pharmaceutical entity synthesized using this reagent. The lack of publicly available quantitative kinetic and inhibitory data highlights an area for future research that would be of significant value to the drug development community. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity, emphasizing both its utility in synthesis and the need for thorough biological characterization of its derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. creative-bioarray.com [creative-bioarray.com]

The Strategic Application of Pyridine-3-sulfonyl Chloride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-sulfonyl chloride has emerged as a pivotal reagent in contemporary organic synthesis, prized for its versatility and efficiency in introducing the vital pyridylsulfonyl moiety into a diverse array of molecular architectures. This technical guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications, with a particular focus on its role in the development of pharmacologically active compounds. Detailed experimental protocols for key transformations, quantitative data summaries, and diagrammatic representations of synthetic workflows and relevant biological pathways are presented to serve as a comprehensive resource for researchers in the chemical and pharmaceutical sciences.

Introduction

This compound (C₅H₄ClNO₂S) is a highly reactive organosulfur compound that has garnered significant attention as a versatile building block in organic synthesis.[1][2] Its utility stems from the presence of the electrophilic sulfonyl chloride group attached to a pyridine ring, a common scaffold in medicinal chemistry. This combination allows for the facile introduction of the pyridine-3-sulfonyl group into various molecules, often imparting or modulating biological activity.[3] The reagent is particularly renowned for its application in the synthesis of sulfonamides, a class of compounds with a broad spectrum of therapeutic properties.[4] A prime example of its significance is its role as a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[5] This guide will elucidate the synthesis of this compound and delve into its diverse applications, providing practical experimental details and organized data to facilitate its strategic use in research and development.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, most commonly starting from 3-aminopyridine or pyridine-3-sulfonic acid.

From 3-Aminopyridine via Diazotization

A widely employed industrial method involves the diazotization of 3-aminopyridine, followed by a sulfonyl chlorination reaction.[6] This multi-step process, while effective, requires careful control of reaction conditions, particularly temperature. The intermediate diazonium salt is often unstable and is typically used immediately in the subsequent step.[6]

From Pyridine-3-sulfonic Acid

An alternative and common laboratory-scale synthesis involves the direct chlorination of pyridine-3-sulfonic acid using a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[7][8] This method is often preferred for its operational simplicity.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group, making it an excellent reagent for sulfonylation reactions with a wide range of nucleophiles.

Synthesis of Sulfonamides

The most prominent application of this compound is in the synthesis of sulfonamides through its reaction with primary and secondary amines. This reaction is fundamental in medicinal chemistry, as the resulting sulfonamide moiety is a key pharmacophore in numerous drugs. The reaction generally proceeds under basic conditions to neutralize the HCl byproduct.

Data Presentation

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Aminopyridine | 1. NaNO₂, HCl, H₂O2. NaBF₄3. SOCl₂, CuCl | Dichloromethane | 0-5 | Overnight | 90.7 | [6] |

| Pyridine-3-sulfonic acid | PCl₅ | None | 150 | 2 | Not isolated | [7] |

| Pyridine-3-sulfonic acid | PCl₅, POCl₃ | None | Reflux | 3 | 94 | [8] |

| Pyridine-3-sulfonic acid | PCl₅ | Monochlorobenzene | 120 | 1 | 91.7 | [9] |

Table 2: Synthesis of Sulfonamides from this compound

| Amine Substrate | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Ammonia (in dioxane) | - | Tetrahydrofuran | Room Temp. | 1 h | 71 | General Protocol |

| Methylamine | Triethylamine | Dichloromethane | Room Temp. | 50 min | 91 | General Protocol |

| Various amines | Triethylamine | Dichloromethane | 0 °C to Room Temp. | 1-3 h | 75-95 | General Observation |

Table 3: Synthesis of Pyridine-3-sulfonate Esters

| Alcohol/Phenol Substrate | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Phenol | Pyridine | Dichloromethane | 0 °C to Room Temp. | 12 h | 97 | [10] |

| Substituted Phenols | Pyridine | Nitrobenzene | Not specified | Not specified | - | [11] |

| General Alcohols | Pyridine | Dichloromethane | Not specified | Not specified | Good to Excellent | [10] |

Synthesis of Sulfonate Esters

This compound reacts with alcohols and phenols to form sulfonate esters.[10][12] This transformation is useful for the protection of hydroxyl groups or for converting them into good leaving groups for subsequent nucleophilic substitution reactions.[11]

Role in Cross-Coupling Reactions

While less common than their halide counterparts, sulfonyl chlorides can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13][14] This application allows for the formation of carbon-carbon bonds, connecting the pyridine-3-sulfonyl moiety to other organic fragments. However, specific examples utilizing this compound in such reactions are not extensively reported, with pyridine sulfinates often being preferred as the coupling partner.[15][16]

Other Applications

The versatility of this compound extends to its use as a derivatizing agent in analytical chemistry to enhance the sensitivity of analytes in mass spectrometry.[17] It can also serve as a precursor for the synthesis of other pyridine-3-substituted compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Aminopyridine[6]

-

Diazotization: To a cooled (0-5 °C) solution of 3-aminopyridine (1.0 eq) in 6-10 M hydrochloric acid, a solution of sodium nitrite (1.05-1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

Formation of Diazonium Fluoroborate: An aqueous solution of sodium fluoroborate (1.1-1.3 eq) is then added dropwise to the reaction mixture at 0-5 °C. The resulting precipitate is filtered, washed with cold dilute hydrochloric acid, and dried.

-

Sulfonyl Chlorination: The dried diazonium fluoroborate salt is added portion-wise to a solution of thionyl chloride (2.0 eq) and a catalytic amount of cuprous chloride (0.01 eq) in water at 0-5 °C.

-

Work-up: The reaction is stirred overnight, and the product is extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford this compound.

Protocol 2: Synthesis of a Sulfonamide (General Procedure)

-

Reaction Setup: To a solution of an amine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, a solution of this compound (1.1 eq) in the same solvent is added dropwise.

-

Reaction: The reaction mixture is stirred at room temperature for the specified time (typically 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield the desired sulfonamide.

Protocol 3: Synthesis of a Sulfonate Ester[10]

-

Reaction Setup: To a solution of an alcohol or phenol (1.0 eq) in pyridine or a mixture of dichloromethane and pyridine at 0 °C, this compound (1.1 eq) is added.

-

Reaction: The mixture is stirred at room temperature for 12 hours or until the reaction is complete as indicated by TLC.

-

Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with dilute hydrochloric acid, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the residue is purified by column chromatography to afford the sulfonate ester.

Mandatory Visualizations

Workflow and Signaling Pathway Diagrams

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with its primary utility in the construction of sulfonamides and sulfonate esters. Its strategic importance is underscored by its application in the synthesis of pharmaceuticals, most notably Vonoprazan. The synthetic routes to this compound are well-established, and its reactivity with various nucleophiles is generally high and predictable. While its application in cross-coupling reactions is an area with potential for further exploration, its current role as a key building block in medicinal and organic chemistry is firmly cemented. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this important synthetic tool.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 16133-25-8 [chemicalbook.com]

- 6. CN112830892A - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. Synthesis routes of this compound hydrochloride [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. WO2016204096A1 - this compound production method - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Sulfonylation of phenols in the presence of pyridine bases (Journal Article) | OSTI.GOV [osti.gov]

- 12. droracle.ai [droracle.ai]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. This compound derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

Investigating the Biological Activities of Pyridine-3-Sulfonyl Chloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-sulfonyl chloride is a versatile scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these compounds. We delve into their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide utilizes graphical representations of signaling pathways and experimental workflows to offer a clear and comprehensive understanding of the subject matter.

Introduction

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. When functionalized with a sulfonyl chloride group at the 3-position, the resulting this compound becomes a highly reactive intermediate, enabling the synthesis of a wide range of sulfonamides and other derivatives.[2][3] These derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This guide aims to consolidate the current knowledge on the biological activities of this compound derivatives, with a focus on their potential applications in oncology, inflammation, infectious diseases, and enzyme-targeted therapies.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through several methods, often starting from 3-aminopyridine or pyridine-3-sulfonic acid. One common approach involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction.[4][5] Another established method is the reaction of pyridine-3-sulfonic acid with a chlorinating agent like phosphorus pentachloride or thionyl chloride.[6][7][8]

Once obtained, the reactive sulfonyl chloride group readily undergoes nucleophilic substitution with a variety of amines, alcohols, and other nucleophiles to yield a diverse library of derivatives. This versatility allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize for desired biological effects.

Caption: General synthesis routes for this compound and its derivatives.

Biological Activities

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[1][9] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

3.1.1. Quantitative Data

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 7 | MCF-7 (Breast) | 19.2 | [10] |

| Derivative 8 | MCF-7 (Breast) | 14.2 | [10] |

| Derivative 7 | Three Breast Cancer Cell Lines | - | [10] |

| Pyridine derivative 70 | MDAMB-231 (Breast) | Potent | [1] |

| Compounds 29-32 | A2780, MCF-7, HCT-116 | Lead Molecules | [1] |

| Compounds 2, 3, 4c, 6, 7, 9b, 10a, 11 | 59 Human Tumor Cell Lines | log10(GI50) = -4.7 | [9] |

3.1.2. Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

3.1.3. Signaling Pathway: VEGFR-2 Inhibition

Some pyridine derivatives have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow.

Caption: Simplified diagram of VEGFR-2 signaling inhibition by a pyridine derivative.

Anti-inflammatory Activity

Certain derivatives of pyridine have demonstrated significant anti-inflammatory effects.[11][12] The proposed mechanism for some of these compounds involves the chelation of iron, which is a cofactor for cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.[11][12]

3.2.1. Quantitative Data

| Compound | Model | Dose (mg/kg) | Inhibition (%) | Reference |

| Compound A | Carrageenan-induced paw edema | 20 | 67 | [12] |

| Compound B | Carrageenan-induced paw edema | 400 | Significant | [12] |

| Compound C | Carrageenan-induced paw edema | 200 | Significant | [12] |

| Compound A | Croton oil-induced ear edema | 20 | 37 | [12] |

| Compound B | Croton oil-induced ear edema | 400 | 43 | [12] |

| Compound C | Croton oil-induced ear edema | 200 | 50 | [12] |

| Thiazolo[4,5-b]pyridine 7 | Carrageenan-induced paw edema | - | 47.2 | [13] |

| Thiazolo[4,5-b]pyridine 8 | Carrageenan-induced paw edema | - | 53.4 | [13] |

| Thiazolo[4,5-b]pyridine 9 | Carrageenan-induced paw edema | - | 45.6 | [13] |

3.2.2. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: Test compounds are administered intraperitoneally or orally.

-

Carrageenan Injection: After 30-60 minutes, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.[14][15][16]

3.3.1. Quantitative Data

| Compound(s) | Organism | MIC (µg/mL) | Reference |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus | 32-64 | [14] |

| Compound 21d | S. pneumoniae | - (MBIC = 0.5) | [14] |

| Dodecanoic acid derivatives 1-3 | B. subtilis, S. aureus, E. coli | Good activity | [16] |

| Pyridine compounds 36, 37 | Various bacteria and fungi | Very good activity | [16] |

| N-alkylated pyridine-based salts | S. aureus, E. coli | 100 | [16] |

3.3.2. Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

A significant area of research for pyridine-3-sulfonamide derivatives is their activity as enzyme inhibitors, particularly against carbonic anhydrases (CAs).[17][18] CAs are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and cancer.

3.4.1. Quantitative Data

| Compound | Enzyme Isoform | KI (nM) | Reference |

| Compound 5 | hCA II | 271.5 | [17] |

| Compound 4 | hCA IX | 137 | [17] |

| Compound 6 | hCA XII | 91 | [17] |

| Compound 1f | hCA I | More potent than AAZ | [18] |

| Compound 1f | hCA II | Better activity than AAZ | [18] |

| Ten derivatives | γ-CA from E. coli | Much lower than AAZ | [18] |

3.4.2. Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

This assay measures the catalytic activity of carbonic anhydrase.

-

Enzyme and Inhibitor Preparation: A solution of the purified CA isoform and varying concentrations of the inhibitor are prepared.

-

CO2 Substrate: A CO2-saturated solution is prepared.

-

pH Indicator: A pH indicator is included in the reaction buffer.

-

Reaction Initiation: The enzyme/inhibitor solution is rapidly mixed with the CO2 substrate in a stopped-flow instrument.

-

Monitoring: The change in pH is monitored over time by measuring the absorbance of the pH indicator.

-

Data Analysis: The initial rates of reaction are determined, and the inhibition constant (Ki) is calculated from plots of enzyme activity versus inhibitor concentration.

Caption: Workflow for carbonic anhydrase inhibition assay.

Conclusion

This compound derivatives represent a versatile and highly valuable class of compounds in the field of drug discovery. Their synthetic accessibility allows for the creation of large and diverse chemical libraries, which have been shown to possess a wide spectrum of biological activities. The potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties highlighted in this guide underscore the significant therapeutic potential of this scaffold. The detailed experimental protocols and compiled quantitative data provide a solid foundation for researchers to build upon, facilitating further exploration and optimization of these promising molecules for the development of next-generation therapeutics. Future work should continue to focus on elucidating the precise mechanisms of action, refining structure-activity relationships, and evaluating the in vivo efficacy and safety of lead compounds.

References

- 1. chemijournal.com [chemijournal.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CN112830892A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis routes of this compound hydrochloride [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. WO2016204096A1 - this compound production method - Google Patents [patents.google.com]

- 9. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Pyridine-3-Sulfonyl Chloride in Modern Drug Discovery: A Technical Guide

Introduction

Pyridine-3-sulfonyl chloride has emerged as a cornerstone scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. Its unique chemical properties, including its reactivity as a sulfonylation reagent, have enabled the synthesis of complex molecules targeting a range of biological pathways.[1][2] This in-depth technical guide explores the critical applications of this compound in drug discovery, with a focus on its role in the development of a novel class of acid blockers, potent carbonic anhydrase inhibitors, and innovative antibacterial agents. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

A Breakthrough in Acid-Related Disorders: The Synthesis of Vonoprazan

This compound is a key intermediate in the synthesis of Vonoprazan (TAK-438), a first-in-class potassium-competitive acid blocker (P-CAB).[3][4] Vonoprazan offers a novel mechanism of action for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers, representing a significant advancement over traditional proton pump inhibitors (PPIs).[5][6]

Mechanism of Action: Targeting the Gastric H+/K+ ATPase

Vonoprazan directly inhibits the gastric H+/K+ ATPase, or proton pump, in a reversible and potassium-competitive manner.[5][7] Unlike PPIs, which require acid activation, Vonoprazan is effective in a neutral pH environment and can inhibit both active and resting proton pumps.[8][9] This leads to a more rapid, potent, and sustained suppression of gastric acid secretion.[8]

Figure 1. Mechanism of action of Vonoprazan.

Quantitative Biological Data

The pyridine-3-sulfonyl moiety is crucial for the high affinity and potent inhibitory activity of Vonoprazan against the proton pump.

| Compound | Target | IC50 (nM) | Ki (nM) | pKa |

| Vonoprazan | H+/K+ ATPase | 19 (pH 6.5) | 3 | 9.3 |

Experimental Protocol: Synthesis of Vonoprazan

A common synthetic route to Vonoprazan involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with this compound.

Step 1: Synthesis of 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-carbonitrile

-

To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in a suitable organic solvent (e.g., tetrahydrofuran), add a base such as sodium hydride at 0°C.

-

Stir the mixture for 30 minutes.

-

Add a solution of this compound in the same solvent.

-

Allow the reaction to proceed at room temperature for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by chromatography to yield the desired intermediate.

Step 2: Reduction to 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-carbaldehyde

-

Reduce the nitrile group of the intermediate from Step 1 using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), in an appropriate solvent at low temperature.

Step 3: Reductive Amination to Vonoprazan

-

React the resulting aldehyde with methylamine to form the corresponding imine.

-

Reduce the imine in situ with a reducing agent like sodium borohydride to yield Vonoprazan free base.

Step 4: Salt Formation

-

Treat the Vonoprazan free base with fumaric acid in a suitable solvent to precipitate Vonoprazan fumarate.

Figure 2. Synthetic workflow for Vonoprazan.

Targeting Tumor Hypoxia: Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors

The pyridine-3-sulfonamide scaffold, readily accessible from this compound, has been explored for the development of potent and selective inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.

Signaling Pathway: HIF-1α and CA IX in Cancer

Under hypoxic conditions, a common feature of solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and induces the expression of various genes, including CA9, which encodes for Carbonic Anhydrase IX.[2][5] CA IX is a transmembrane enzyme that catalyzes the hydration of carbon dioxide to bicarbonate and protons, thereby regulating intra- and extracellular pH.[3] This pH regulation is crucial for tumor cell survival, proliferation, and migration in the acidic tumor microenvironment.[10]

Figure 3. HIF-1α signaling and CA IX inhibition.

Quantitative Biological Data

A series of 4-substituted pyridine-3-sulfonamides have demonstrated potent and selective inhibition of various human carbonic anhydrase (hCA) isoforms.

| Compound | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 2 | 4-morpholinyl | 169 | 58.5 | 48.6 | 16.8 |

| 3 | 4-thiomorpholinyl | 182 | 63.2 | 35.7 | 19.3 |

| 15 | 4-(1H-pyrazol-1-yl) | 5400 | 1238 | 19.5 | 25.4 |

| 16 | 4-(3,5-dimethyl-1H-pyrazol-1-yl) | 4950 | 1150 | 21.3 | 28.9 |

| 17 | 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl) | 4530 | 986 | 25.6 | 31.2 |

| 18 | 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl) | 3980 | 875 | 32.4 | 35.8 |

| 19 | 4-(3-phenyl-1H-pyrazol-1-yl) | 2560 | 540 | 48.6 | 55.7 |

Data sourced from Slawinski et al., Eur J Med Chem. 2013.[11]

Experimental Protocol: Synthesis of 4-Substituted Pyridine-3-Sulfonamides

The synthesis of these inhibitors typically starts from 4-chloropyridine-3-sulfonamide, which can be prepared from this compound.

Step 1: Synthesis of 4-Chloropyridine-3-sulfonamide

-

React this compound with an excess of aqueous ammonia to form pyridine-3-sulfonamide.

-

Chlorinate the pyridine-3-sulfonamide using a suitable chlorinating agent (e.g., phosphorus oxychloride) to yield 4-chloropyridine-3-sulfonamide.

Step 2: Nucleophilic Aromatic Substitution

-

Dissolve 4-chloropyridine-3-sulfonamide in a suitable solvent (e.g., DMF).

-

Add the desired nucleophile (e.g., morpholine, pyrazole).

-

Heat the reaction mixture to an appropriate temperature (e.g., 90-120°C) for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure 4-substituted pyridine-3-sulfonamide.

Combating Bacterial Resistance: 3-(Pyridine-3-yl)-2-Oxazolidinone Antibacterial Agents

The pyridine-3-yl moiety, introduced via this compound or its derivatives, has been incorporated into the oxazolidinone class of antibiotics to develop novel agents with potent activity against Gram-positive bacteria, including resistant strains.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones inhibit bacterial protein synthesis at a very early stage: the formation of the initiation complex.[1] They bind to the 50S ribosomal subunit and prevent the formation of the N-formylmethionyl-tRNA-ribosome-mRNA ternary complex, thereby blocking the initiation of translation.[4][9] This unique mechanism of action results in a low propensity for cross-resistance with other classes of antibiotics.

Figure 4. Oxazolidinone mechanism of action.

Quantitative Biological Data

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown promising in vitro activity against various Gram-positive bacteria.

| Compound | R Group | S. aureus (ATCC25923) MIC (µg/mL) | S. pneumoniae (ATCC49619) MIC (µg/mL) | E. faecalis (ATCC29212) MIC (µg/mL) | B. subtilis (ATCC6633) MIC (µg/mL) | S. xylosus (ATCC35924) MIC (µg/mL) |

| 21a | H | 4 | 2 | 8 | 4 | 8 |

| 21b | F | 2 | 1 | 4 | 2 | 4 |

| 21c | Cl | 4 | 2 | 8 | 4 | 8 |

| 21d | Br | 2 | 1 | 4 | 2 | 4 |

| 21e | I | 2 | 1 | 4 | 2 | 4 |

| 21f | CH3 | 2 | 1 | 4 | 2 | 4 |

| Linezolid | - | 2 | 1 | 2 | 2 | 4 |

Data sourced from Jin et al., Front Chem. 2022.[1]

Experimental Protocol: Synthesis of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

The synthesis of these antibacterial agents involves a multi-step sequence.

Step 1: Synthesis of (R)-5-(Hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one

-

Prepare a key intermediate such as benzyl (R)-(2-oxo-3-(pyridin-3-yl)oxazolidin-5-yl)methylcarbamate.

-

This can be achieved by reacting a suitable pyridine precursor with (R)-glycidyl butyrate, followed by several functional group transformations.

Step 2: Mesylation

-

To a solution of the alcohol from Step 1 in a suitable solvent (e.g., dichloromethane) at 0°C, add triethylamine followed by methanesulfonyl chloride.

-

Stir the reaction at 0°C for a specified time.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry and concentrate the organic layer to obtain the mesylated intermediate.

Step 3: Azide Formation

-

Dissolve the mesylate in a solvent like DMF and add sodium azide.

-

Heat the reaction mixture and monitor for completion.

-

After cooling, pour the mixture into water and extract the product.

-

Purify the crude azide.

Step 4: Reduction to Amine

-

Reduce the azide to the corresponding primary amine using a reducing agent such as triphenylphosphine followed by water, or by catalytic hydrogenation.

Step 5: Derivatization

-

React the resulting amine with various acyl chlorides, sulfonyl chlorides (derived from this compound), or isocyanates to generate the final 3-(pyridine-3-yl)-2-oxazolidinone derivatives.

This compound is a privileged scaffold in drug discovery, enabling the synthesis of a wide range of biologically active molecules. Its application in the development of the potassium-competitive acid blocker Vonoprazan has revolutionized the treatment of acid-related disorders. Furthermore, its use as a precursor for carbonic anhydrase inhibitors and novel oxazolidinone antibacterials highlights its broad therapeutic potential. The continued exploration of derivatives of this compound holds significant promise for the discovery of new and improved therapies for a variety of diseases. The detailed protocols and data presented in this guide aim to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of HIF-1α and CAIX in nasopharyngeal carcinoma and their correlation with patients’ prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fortunejournals.com [fortunejournals.com]

- 4. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]

- 5. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. mdpi.com [mdpi.com]

- 9. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Pyridine-3-sulfonyl Chloride in the Synthesis of Novel Therapeutic Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-sulfonyl chloride has emerged as a critical building block in medicinal chemistry, enabling the synthesis of a diverse array of novel therapeutic agents.[1] Its unique chemical properties, particularly the reactive sulfonyl chloride group attached to a pyridine ring, make it a versatile reagent for introducing the pyridylsulfonyl moiety into complex molecules.[2] This structural motif is fundamental to the pharmacological activity of several modern drugs. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on detailed experimental protocols, quantitative biological data, and the underlying mechanisms of action of the synthesized compounds.

Core Applications and Therapeutic Areas

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of innovative drugs.[1][2] Its utility spans multiple therapeutic areas, including gastroenterology, oncology, and infectious diseases.

Potassium-Competitive Acid Blockers (P-CABs): The Vonoprazan Story

This compound is indispensable in the synthesis of Vonoprazan (TAK-438), a revolutionary potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[1][2] Vonoprazan offers a more rapid and sustained suppression of gastric acid compared to traditional proton pump inhibitors (PPIs).[3][4]

Mechanism of Action: H+/K+ ATPase Inhibition

Vonoprazan directly targets the gastric H+/K+ ATPase, or proton pump, located in the parietal cells of the stomach lining.[3][4] Unlike PPIs, which require activation by acid, Vonoprazan is a P-CAB that competitively blocks the potassium-binding site of the proton pump.[3][4][5] This reversible but potent inhibition prevents the final step of acid secretion into the gastric lumen.[3][6] The high pKa and slow dissociation of Vonoprazan from the enzyme contribute to its long-lasting effect.[7]

Kinase Inhibitors for Oncology

The pyridylsulfonyl group is also a key pharmacophore in the development of novel kinase inhibitors for cancer therapy. Specifically, derivatives of this compound have been utilized to synthesize potent inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in various cellular processes, including cell proliferation, apoptosis, and inflammation.

Mechanism of Action: JNK Signaling Pathway

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[8][9] Environmental stresses and cytokines activate a series of upstream kinases (MAP3Ks and MAP2Ks) that ultimately phosphorylate and activate JNK.[8][9] Activated JNK then translocates to the nucleus to regulate the activity of transcription factors such as c-Jun, influencing gene expression related to cell survival and apoptosis.[8] Novel inhibitors derived from this compound can block the activity of JNK, thereby modulating these downstream cellular events.

Oxazolidinone Antibacterial Agents

This compound derivatives are also being explored in the synthesis of novel oxazolidinone-class antibacterial agents.[10] These synthetic antibiotics are particularly effective against multidrug-resistant Gram-positive bacteria.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2][11][12] They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex, which consists of the ribosome, messenger RNA (mRNA), and initiator tRNA (fMet-tRNA).[2][11][12] This action halts the production of essential bacterial proteins, leading to a bacteriostatic effect.

Experimental Protocols and Data

Synthesis of Vonoprazan (TAK-438)

A common synthetic route to Vonoprazan involves the reaction of a pyrrole intermediate with this compound. The following is a representative experimental protocol synthesized from published literature.

Detailed Methodology:

-

Sulfonylation: To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in a suitable organic solvent (e.g., acetonitrile), a base such as N,N-diisopropylethylamine and a catalytic amount of 4-dimethylaminopyridine are added. The mixture is cooled, and this compound is added dropwise while maintaining the temperature between 0-30°C. The reaction is stirred for 2-4 hours until completion, as monitored by TLC or HPLC.

-

Reduction: The resulting 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile is then subjected to reduction. A common method involves the use of Raney nickel and a hydride source like sodium hypophosphite in a solvent system such as a mixture of tetrahydrofuran, acetic acid, water, and pyridine. The reaction proceeds at room temperature for 3-5 hours to yield 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde.

-

Reductive Amination: The aldehyde intermediate is dissolved in a solvent like methanol, and a solution of methylamine is added. After formation of the imine, a reducing agent such as sodium borohydride is added portion-wise at a low temperature (-20 to 10°C) to produce the free base of Vonoprazan.

-

Salt Formation: The crude Vonoprazan free base is then purified and treated with fumaric acid in a suitable solvent to crystallize Vonoprazan fumarate.

Quantitative Data for Vonoprazan and Related Compounds:

| Compound | Target | Activity | Reference |

| Vonoprazan (TAK-438) | H+/K+ ATPase | Potent gastric acid secretion inhibition | [13] |

| Vonoprazan (TAK-438) | H+/K+ ATPase | Ki of ~10–20 nM | [9] |

Synthesis of Pyridine-based JNK Inhibitors

The synthesis of 4-(pyrazol-3-yl)-pyridine JNK inhibitors often involves a Suzuki coupling to introduce the pyrazole moiety to a pyridine core.

Detailed Methodology:

-

Synthesis of Pyridine Core: A substituted pyridine, often a chloropyridine derivative, serves as the starting material.

-

Suzuki Coupling: The chloropyridine is reacted with a pyrazole boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water). The reaction is heated to reflux until completion.

-

Further Modification: The resulting 4-(pyrazol-3-yl)-pyridine can be further modified, for instance, by N-alkylation of the pyrazole ring using an appropriate alkyl halide and a base.

Quantitative Data for JNK Inhibitors:

| Compound ID | JNK3 IC50 (nM) | p38 IC50 (nM) | Reference |

| Compound 12 | 160 | >20,000 | [14] |

| Compound 13 | 80 | >20,000 | [14] |

Synthesis of 3-(Pyridine-3-yl)-2-oxazolidinone Antibacterial Agents

The synthesis of these antibacterial agents involves the construction of the oxazolidinone ring followed by its attachment to a pyridine moiety.

Detailed Methodology:

-

Oxazolidinone Ring Formation: This is typically achieved by reacting an appropriate amino alcohol with a carbonyl source like carbonyldiimidazole (CDI) or a chloroformate.

-

Attachment of Pyridine Moiety: A key intermediate, such as an N-Boc protected piperazinyl pyridine, is synthesized. This is then coupled with the pre-formed oxazolidinone ring, often through a multi-step process involving activation of a hydroxyl group on the oxazolidinone and subsequent nucleophilic substitution.

-

Final Derivatization: The final step often involves the deprotection of the piperazine nitrogen, followed by reaction with various acids, sulfonyl chlorides, or isocyanates to generate a library of derivatives.

Quantitative Data for Antibacterial Agents (MIC in µg/mL):

| Compound ID | S. aureus | S. pneumoniae | E. faecalis | B. subtilis | S. xylosus | Reference |

| 21b | 4 | 2 | 8 | 8 | 4 | [15] |

| 21d | 4 | 2 | 8 | 4 | 4 | [15] |

| 21e | 4 | 2 | 8 | 8 | 4 | [15] |

| 21f | 4 | 2 | 8 | 4 | 4 | [15] |

| Linezolid | 4 | 2 | 4 | 2 | 4 | [10] |

Conclusion

This compound is a cornerstone reagent in modern medicinal chemistry, providing access to a range of structurally diverse and pharmacologically important molecules. Its application in the synthesis of the P-CAB Vonoprazan, as well as emerging kinase inhibitors and antibacterial agents, underscores its significance in addressing unmet medical needs. The detailed synthetic protocols and biological data presented in this guide aim to facilitate further research and development in these and other therapeutic areas, leveraging the unique chemical attributes of this versatile building block.

References

- 1. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. prezi.com [prezi.com]

- 7. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. paulogentil.com [paulogentil.com]

- 9. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 10. Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

Pyridine-3-Sulfonyl Chloride: A Linchpin in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-sulfonyl chloride, a highly reactive sulfonyl chloride derivative of pyridine, has emerged as a critical building block in medicinal chemistry. Its versatile chemical properties and the biological significance of the resulting sulfonamide and sulfonate ester moieties have positioned it as a key intermediate in the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the medicinal uses and applications of this compound, with a focus on its role in the development of drugs targeting a range of diseases, from acid-related disorders to cancer and infectious diseases. This document will delve into the synthesis of key drug molecules, their mechanisms of action, relevant signaling pathways, and detailed experimental protocols for their synthesis and evaluation.

Core Applications in Medicinal Chemistry

This compound serves as a foundational scaffold for the synthesis of numerous pharmacologically active compounds. Its primary utility lies in its ability to readily react with amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in many approved drugs and clinical candidates due to their ability to engage in crucial hydrogen bonding interactions with biological targets.

Potassium-Competitive Acid Blockers (P-CABs)

The most prominent application of this compound is in the synthesis of a new class of acid suppressants known as potassium-competitive acid blockers (P-CABs). These drugs offer a novel mechanism for controlling gastric acid secretion and have shown significant advantages over traditional proton pump inhibitors (PPIs).

Vonoprazan: A prime example is Vonoprazan (TAK-438) , a P-CAB approved for the treatment of acid-related disorders such as gastric ulcers, duodenal ulcers, and reflux esophagitis.[1][2][3][4][5] this compound is a crucial intermediate in the synthesis of Vonoprazan, forming the core pyridine-sulfonyl structure essential for its therapeutic activity.[3][6]

Mechanism of Action: Vonoprazan competitively inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells by binding to the potassium-binding site of the enzyme.[1][7][8][9] This action is reversible and occurs in a potassium-competitive manner, leading to a rapid, potent, and sustained inhibition of gastric acid secretion.[1][8][9] Unlike PPIs, Vonoprazan does not require acid activation, allowing for a faster onset of action.[7][8]

Signaling Pathway: Inhibition of Gastric Acid Secretion by Vonoprazan

Caption: Mechanism of Vonoprazan action on the gastric proton pump.

Carbonic Anhydrase Inhibitors

Derivatives of pyridine-3-sulfonamide have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[6][7][8][10][11][12][13][14] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many types of cancer and are associated with tumor progression and hypoxia.[7][8]

Anticancer Potential: By inhibiting these tumor-associated CA isoforms, pyridine-3-sulfonamide derivatives can disrupt pH regulation in the tumor microenvironment, leading to increased acidosis and potentially inhibiting tumor growth and metastasis.[7][8]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Pyridine-3-Sulfonamide Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| 4-(1H-Pyrazol-1-yl)-pyridine-3-sulfonamide derivatives | hCA IX | 19.5 - 48.6 nM | [10] |

| 4-Substituted pyridine-3-sulfonamides | hCA II | 271 nM | [6][7] |

| 4-Substituted pyridine-3-sulfonamides | hCA IX | 137 nM | [6][7] |

| 4-Substituted pyridine-3-sulfonamides | hCA XII | 91 nM | [6][7] |

| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I | 58.8 - 8010 nM | [8] |

| Pyrazolo[4,3-c]pyridine sulfonamides | hCA II | 79.6 - 907.5 nM | [8] |

Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment

Caption: Role of CA IX in the tumor microenvironment and its inhibition.

Antibacterial Agents

The sulfonamide group is a well-established pharmacophore in antibacterial drugs. This compound serves as a scaffold for the development of novel antibacterial agents with potential activity against a range of bacterial strains.

Mechanism of Action: While the exact mechanisms for novel pyridine-sulfonamides can vary, they often target essential bacterial metabolic pathways. Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity of Pyridine-Sulfonamide Derivatives

| Compound Class | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus | 32–64 µg/mL | [13] |

| Pyridine-based sulfa-drugs | Various bacteria | Significant activity reported | [15] |

| Pyridosulfonamide derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | Active against tested strains | [16] |

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Pyridine-sulfonamide derivatives have been explored for their anti-inflammatory properties, with some compounds demonstrating inhibition of key inflammatory pathways.

Mechanism of Action: A key target for anti-inflammatory drugs is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the immune response to infection and inflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines.

Signaling Pathway: Inhibition of the NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by pyridine-sulfonamide derivatives.

MALT1 Inhibitors

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator of NF-κB signaling in lymphocytes and is a therapeutic target for certain types of lymphoma and autoimmune diseases. This compound has been used in the synthesis of MALT1 inhibitors.

Experimental Protocols

Synthesis of this compound Derivatives

General Procedure for the Synthesis of Pyridine-3-Sulfonamides:

-

Dissolve the amine-containing substrate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, pyridine) to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of this compound in the same solvent dropwise to the cooled mixture.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[14]

Detailed Synthesis of Vonoprazan from 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile and this compound:

This multi-step synthesis involves the initial reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with this compound, followed by reduction and subsequent reaction with methylamine.[9][17][18][19]

-

Step 1: Sulfonylation: 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is reacted with this compound in the presence of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF) to yield 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile.[9][19]

-

Step 2: Reduction: The resulting nitrile is then reduced to the corresponding aldehyde, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).[9][19]

-

Step 3: Reductive Amination: The aldehyde is then reacted with methylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the free base of Vonoprazan.[9][18]

-

Step 4: Salt Formation: Finally, the free base is treated with fumaric acid to yield Vonoprazan fumarate.[18]

Experimental Workflow: Synthesis of Vonoprazan

Caption: Key steps in the synthesis of Vonoprazan.

Biological Evaluation Protocols

H+/K+ ATPase Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of the proton pump.

-

Isolate H+/K+ ATPase-rich vesicles from a suitable source (e.g., hog gastric mucosa).

-

Pre-incubate the enzyme preparation with various concentrations of the test compound.

-

Initiate the reaction by adding ATP.

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

-

Calculate the percentage of inhibition relative to a control without the inhibitor.[2][20][21][22]

Antibacterial Minimum Inhibitory Concentration (MIC) Assay:

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Incubate the plate at an appropriate temperature and time for the specific bacterium.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[1][23]

Conclusion

This compound is a versatile and indispensable reagent in medicinal chemistry, enabling the synthesis of a wide range of biologically active molecules. Its central role in the development of the potassium-competitive acid blocker Vonoprazan highlights its importance in addressing significant unmet medical needs. Furthermore, the continued exploration of pyridine-3-sulfonamide derivatives as carbonic anhydrase inhibitors, antibacterial agents, and anti-inflammatory compounds underscores the vast potential of this scaffold in drug discovery. The synthetic accessibility and the favorable pharmacological properties of the resulting compounds ensure that this compound will remain a key building block for the development of novel therapeutics for the foreseeable future. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this important chemical intermediate.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112830892A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. US20190381012A1 - Pyrazole derivatives as malt1 inhibitors - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]